molecular formula C25H21ClN2O6S B2738501 methyl 6-chloro-2-(2-((2-methoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide CAS No. 1114879-06-9

methyl 6-chloro-2-(2-((2-methoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide

Cat. No.: B2738501
CAS No.: 1114879-06-9
M. Wt: 512.96
InChI Key: FSHJFJIJJQNXAW-UHFFFAOYSA-N
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Description

Methyl 6-chloro-2-(2-((2-methoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide is a benzothiazine derivative characterized by a 1,1-dioxide thiazine core substituted with a chloro group at position 6, a phenyl group at position 4, and a 2-methoxyphenylamino-acetyl side chain at position 2. Its synthesis likely follows a pathway involving sulfonylation of anthranilic acid derivatives and subsequent functionalization to introduce the 2-methoxyphenylamino moiety, avoiding post-cyclization modifications that risk isomer formation .

Properties

IUPAC Name

methyl 6-chloro-2-[2-(2-methoxyanilino)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O6S/c1-33-20-11-7-6-10-19(20)27-22(29)15-28-24(25(30)34-2)23(16-8-4-3-5-9-16)18-14-17(26)12-13-21(18)35(28,31)32/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHJFJIJJQNXAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C(=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-chloro-2-(2-((2-methoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide (CAS Number: 1114879-06-9) is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C25_{25}H21_{21}ClN2_{2}O6_{6}S
Molecular Weight: 513.0 g/mol
Structural Characteristics: The compound features a thiazine ring fused with a benzo ring, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit:

  • Anticancer Properties: The compound has been studied for its ability to inhibit cancer cell proliferation. It appears to induce apoptosis in various cancer cell lines through the modulation of signaling pathways associated with cell survival and death.
  • Anti-inflammatory Effects: Preliminary studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

In Vitro Studies

Several in vitro studies have demonstrated the compound's efficacy against various cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)5.0Induction of apoptosis via caspase activation
A549 (Lung Cancer)4.5Inhibition of cell cycle progression
HeLa (Cervical Cancer)3.8Modulation of mitochondrial pathways

These studies indicate that the compound effectively reduces cell viability and induces programmed cell death in a dose-dependent manner.

Case Studies and Clinical Relevance

While specific clinical trials involving this compound are not extensively documented, related compounds in the thiazine class have shown promise in clinical settings. For example:

  • Study on Thiazine Derivatives: A study published in the Royal Society Open Science highlighted the anticancer activity of thiazine derivatives, suggesting a potential pathway for clinical development .
  • Combination Therapies: Preliminary data suggest that combining this compound with established chemotherapeutics may enhance efficacy and reduce resistance in cancer treatment.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Benzothiazine Family

Piroxicam Analogs (e.g., Compounds 13d, 13l, 13m)

  • Structure: Share the benzothiazine 1,1-dioxide core but differ in substituents. For example, compound 13d lacks the 2-methoxyphenylamino group and instead features a simpler alkyl side chain.
  • Activity : Exhibited anti-HIV activity with EC50 values of 20–25 µM and selectivity indices (SI) >26 in cell-based assays. Docking studies suggest interactions with HIV integrase similar to raltegravir .
  • Advantage : The target compound’s 2-methoxyphenyl group may enhance binding specificity or metabolic stability compared to these analogs.

3-(3-Chlorobenzoyl)-4-Hydroxy-2H-1,2-Benzothiazine 1,1-Dioxide

  • Structure : Features a 3-chlorobenzoyl group at position 3 and a hydroxyl group at position 3.
  • Activity: Known for anti-inflammatory and analgesic properties, stabilized by intramolecular hydrogen bonds (O3—H⋯O4) and a half-chair conformation of the thiazine ring .

Methyl 2-Allyl-4-Hydroxy-2H-1,2-Benzothiazine-3-Carboxylate 1,1-Dioxide

  • Structure : Substituted with an allyl group at position 2 and a hydroxyl group at position 4.
  • Conformation : Thiazine ring adopts a half-chair conformation stabilized by O—H⋯O and C—H⋯O hydrogen bonds, forming zigzag chains in the crystal lattice .
  • Differentiator: The allyl group in this analog introduces steric bulk, whereas the target compound’s 2-methoxyphenylamino-acetyl side chain may enable hydrogen bonding with biological targets.

Isosteric Analogues: Thienothiadiazine Dioxides

6-Chloro-4-Cyclopropyl-3,4-Dihydro-2H-Thieno[3,2-e]-1,2,4-Thiadiazine 1,1-Dioxide

  • Structure: Replaces the benzene ring with a thiophene moiety (thienothiadiazine core) and includes a cyclopropyl group.
  • Synthesis : Involves cyclopropane ring formation via sodium borohydride reduction, yielding 60–65% final product .

6-Chloro-4-Hydroxy-2-Methyl-3-Methoxycarbonyl-2H-Thieno[2,3-e]-1,2-Thiazine 1,1-Dioxide

  • Structure : Combines thiophene and thiazine rings with methyl, hydroxy, and methoxycarbonyl substituents.
  • Application : Used as a precursor in pesticide synthesis, highlighting the versatility of thiazine derivatives in agrochemical contexts .

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis typically involves multi-step reactions starting with nitroarenes or functionalized thiophene precursors. Key steps include:

  • Intermolecular condensation : Reacting 2-chloro-N-phenylacetamide with 4-amino-5-substituted triazole-3-thiols under nitrogen atmosphere .
  • Ring formation : Cyclization using reagents like oxalyl chloride or bromo-diethylmalonate to form the benzo[e][1,2]thiazine core .
  • Purification : Reverse-phase HPLC with gradients (e.g., methanol-water) achieves >95% purity. Yields range from 47–67% depending on substituents . Example: Compound 2 in was synthesized via anhydride coupling under reflux, yielding 67% after HPLC .

Q. How is the compound characterized spectroscopically?

A combination of techniques ensures structural validation:

  • IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹), amide (N-H, ~3300 cm⁻¹), and sulfone (S=O, ~1300 cm⁻¹) groups .
  • NMR : ¹H NMR confirms substituent integration (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; aromatic protons at δ 7.0–8.0 ppm). ¹³C NMR detects carbonyl carbons (~170 ppm) and sulfone carbons (~55 ppm) .
  • Melting point : Used as a preliminary purity check (e.g., 213–216°C for analogous compounds) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Yield optimization involves:

  • Catalyst screening : Palladium-based catalysts (e.g., Pd/C) improve cyclization efficiency in reductive amination steps .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of nitroarene intermediates .
  • Temperature control : Reflux in CH₂Cl₂ at 40–50°C minimizes side reactions . highlights that formic acid derivatives as CO surrogates reduce nitro groups efficiently, improving yield by 15–20% .

Q. How are contradictions in spectral data resolved during structural elucidation?

Discrepancies (e.g., unexpected NMR shifts) are addressed via:

  • 2D NMR : HSQC and HMBC correlations map proton-carbon connectivity, resolving overlapping signals .
  • X-ray crystallography : Definitive confirmation of regiochemistry, as seen in analogous thiazine derivatives .
  • Computational validation : DFT calculations predict NMR/IR spectra for comparison with experimental data .

Q. What biological targets are hypothesized based on structural analogs?

The compound’s thiazine core and chlorophenyl group suggest:

  • Antibacterial activity : Analogous benzo[b]thiophene derivatives inhibit bacterial enoyl-ACP reductase (IC₅₀ = 2–5 µM) .
  • Anti-inflammatory effects : Methoxyphenyl acetamide moieties in similar structures modulate COX-2 selectivity (COX-2/COX-1 ratio = 10:1) .
  • Kinase inhibition : Pyrimido-thiazine derivatives exhibit IC₅₀ values <100 nM against tyrosine kinases .

Q. How do substituents influence reactivity and bioactivity?

  • Chloro group : Enhances electrophilicity at C-6, facilitating nucleophilic substitutions. It also increases lipophilicity (logP +0.5), improving membrane permeability .
  • Methoxyphenyl moiety : The electron-donating methoxy group stabilizes amide bonds against hydrolysis and enhances π-π stacking with protein targets .
  • Sulfone group : Polarizes the thiazine ring, increasing hydrogen-bonding capacity with biological targets .

Methodological Considerations

  • Synthetic Challenges : Steric hindrance from the 4-phenyl group may reduce cyclization efficiency. Mitigate by using bulky base catalysts (e.g., DBU) .
  • Biological Assays : Prioritize in vitro cytotoxicity screening (e.g., MTT assay) before in vivo studies due to potential hepatotoxicity from thiazine metabolites .

Key Data from Literature

ParameterValue/ExampleReference
HPLC Purity>95% (methanol-water gradient)
¹H NMR Shift (Ar-H)δ 7.2–8.1 ppm (multiplet)
Antibacterial IC₅₀2–5 µM (enoyl-ACP reductase)
COX-2 Selectivity10:1 (COX-2/COX-1)

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